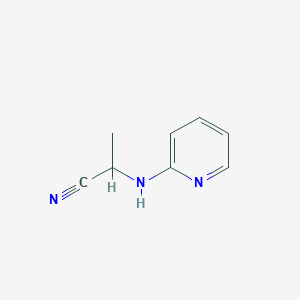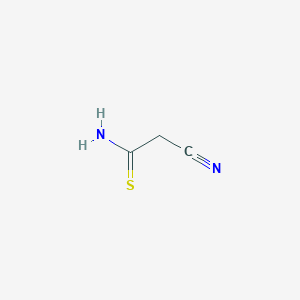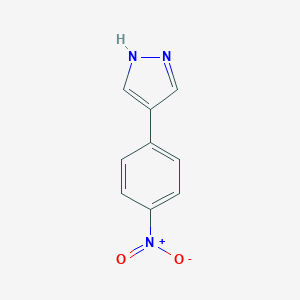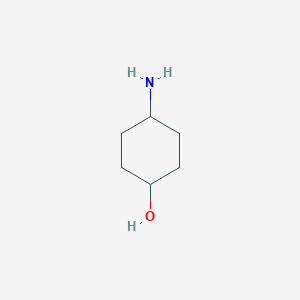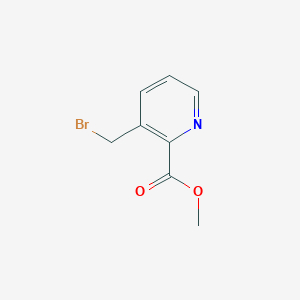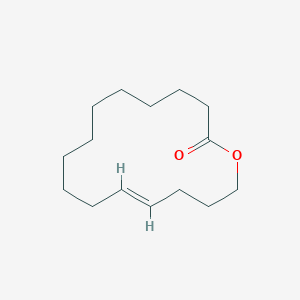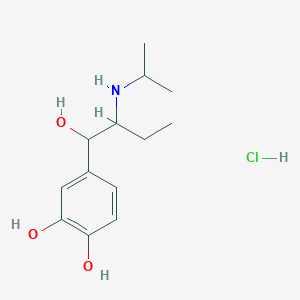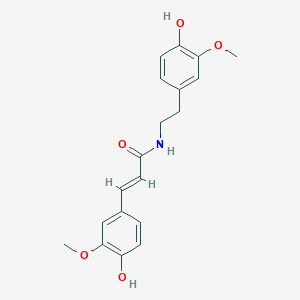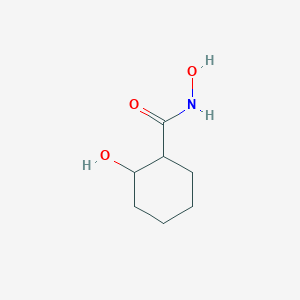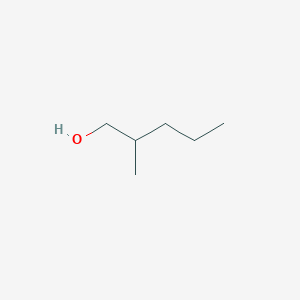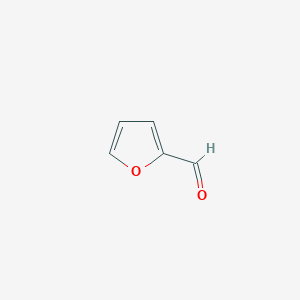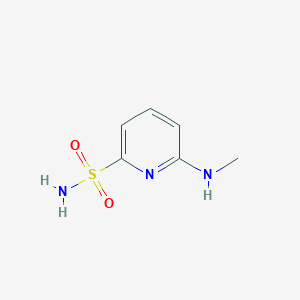
6-(Methylamino)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylamino)pyridine-2-sulfonamide, also known as Methylamine Pyridine Sulfonamide (MAPS), is a chemical compound that has gained significant attention in scientific research due to its unique properties. MAPS is a heterocyclic compound that contains a pyridine ring with a sulfonamide group and a methylamino group. This compound has been used in various scientific applications, including as a catalyst, a ligand, and a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of MAPS is not fully understood. However, it is believed that the methylamino group and the sulfonamide group play a crucial role in its activity. The methylamino group can act as a nucleophile, while the sulfonamide group can act as a hydrogen bond acceptor. These properties make MAPS an excellent ligand for metal complexes and catalysts.
Efectos Bioquímicos Y Fisiológicos
MAPS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also stable under various conditions, making it an ideal compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAPS has several advantages for lab experiments. It is relatively easy to synthesize, stable under various conditions, and has low toxicity. However, its limitations include its limited solubility in water and its high cost compared to other ligands.
Direcciones Futuras
There are several future directions for the study of MAPS. One potential area of research is the development of new metal complexes using MAPS as a ligand. These metal complexes could be used in catalytic reactions, such as the synthesis of pharmaceuticals and fine chemicals. Another area of research is the study of the biological activity of MAPS. This could include the development of MAPS-based drugs for the treatment of various diseases. Finally, the synthesis of new compounds using MAPS as a building block could lead to the discovery of new materials with unique properties.
Conclusion:
In conclusion, 6-(Methylamino)pyridine-2-sulfonamide is a unique compound that has gained significant attention in scientific research. Its unique properties make it an excellent ligand for metal complexes and catalysts. There are several future directions for the study of MAPS, including the development of new metal complexes, the study of its biological activity, and the synthesis of new compounds using MAPS as a building block.
Aplicaciones Científicas De Investigación
MAPS has been extensively studied in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, including palladium, platinum, and gold. These metal complexes have been used in catalytic reactions, such as cross-coupling reactions and hydrogenation reactions.
Propiedades
Número CAS |
124433-71-2 |
|---|---|
Nombre del producto |
6-(Methylamino)pyridine-2-sulfonamide |
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
6-(methylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-6(9-5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11) |
Clave InChI |
WIXBTJXJVZJCSS-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CC=C1)S(=O)(=O)N |
SMILES canónico |
CNC1=NC(=CC=C1)S(=O)(=O)N |
Sinónimos |
2-Pyridinesulfonamide,6-(methylamino)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


